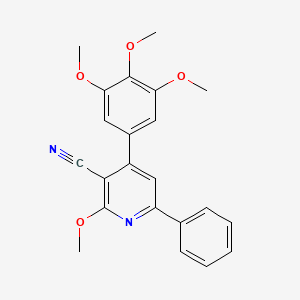
2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with methoxy, phenyl, and trimethoxyphenyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-3-carbonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Pyridinrings: Der Pyridinring kann durch eine Kondensationsreaktion unter Verwendung geeigneter Vorstufen synthetisiert werden.
Substitutionsreaktionen: Methoxy-, Phenyl- und Trimethoxyphenylgruppen werden durch Substitutionsreaktionen mit entsprechenden Reagenzien eingeführt.
Einführung der Nitrilgruppe: Die Nitrilgruppe wird durch eine Cyanierungsreaktion eingeführt, wobei häufig Reagenzien wie Natriumcyanid oder Kaliumcyanid unter kontrollierten Bedingungen verwendet werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Ausbeute, Reinheit und Wirtschaftlichkeit liegt. Techniken wie Hochdurchsatzscreening und automatisierte Synthese können zur Rationalisierung des Prozesses eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Nitrilgruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Phenyl- und Trimethoxyphenylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden häufig verwendet.
Reduktion: Katalytische Hydrierung oder Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Halogenierungsmittel und Lewis-Säuren werden oft verwendet, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung verschiedener substituierter aromatischer Verbindungen.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-3-carbonitril hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seines Potenzials als Antikrebsmittel untersucht, da es die Fähigkeit besitzt, wichtige Enzyme und Proteine zu hemmen, die an der Proliferation von Krebszellen beteiligt sind.
Biologische Studien: Die Verbindung wird verwendet, um die Auswirkungen von Methoxy- und Phenylsubstitutionen auf die biologische Aktivität zu untersuchen.
Industrielle Anwendungen: Sie dient als Vorläufer für die Synthese komplexerer Moleküle, die in Arzneimitteln und Agrochemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-3-carbonitril beinhaltet:
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile involves:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4,5-Trimethoxyphenyl-Derivate: Verbindungen wie 3,4,5-Trimethoxycinnamid zeigen ähnliche biologische Aktivitäten.
Phenylpyridin-Derivate: Verbindungen mit Phenyl- und Pyridinringen weisen eine vergleichbare chemische Reaktivität und Anwendungen auf.
Einzigartigkeit
2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-3-carbonitril ist aufgrund seiner spezifischen Kombination von Methoxy-, Phenyl- und Nitrilgruppen einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleihen .
Eigenschaften
CAS-Nummer |
141951-66-8 |
|---|---|
Molekularformel |
C22H20N2O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N2O4/c1-25-19-10-15(11-20(26-2)21(19)27-3)16-12-18(14-8-6-5-7-9-14)24-22(28-4)17(16)13-23/h5-12H,1-4H3 |
InChI-Schlüssel |
YXOPZRXKVOEHFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



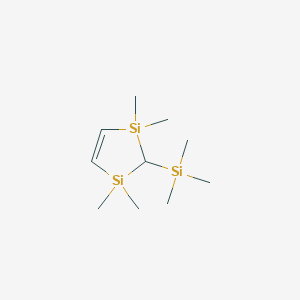
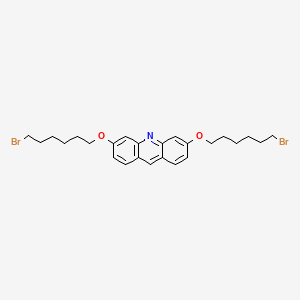
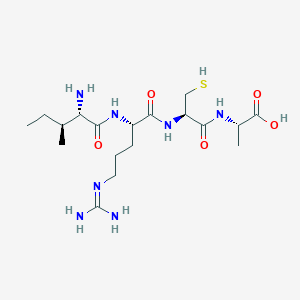
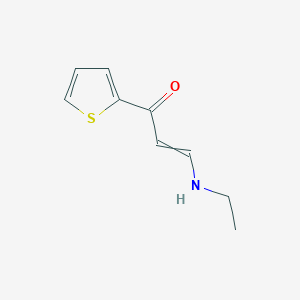
![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)
![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)

![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)
![({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531714.png)
![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
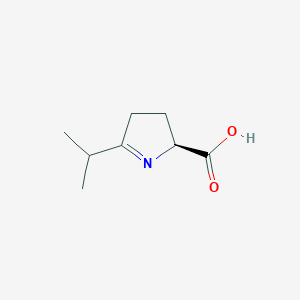
![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
![4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12531725.png)
